molecular formula C19H12F3NO4S B12376529 Nlrp3-IN-22

Nlrp3-IN-22

Cat. No.: B12376529
M. Wt: 407.4 g/mol
InChI Key: OAXNDSJPJLNUFM-DHDCSXOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are also essential to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-22 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified to enhance its biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C19H12F3NO4S

Molecular Weight

407.4 g/mol

IUPAC Name

4-[(Z)-[2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C19H12F3NO4S/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9-

InChI Key

OAXNDSJPJLNUFM-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Origin of Product

United States

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